In Vivo Diuretic Efficacy: 4-Hydroxy-7-phenylpteridine vs. 2,4-Diamino-7-phenylpteridine
The compound 4-hydroxy-7-phenylpteridine (synonymous with 7-Phenyl-pteridin-4-ol) exhibits excellent nonkaliuretic diuretic activity in vivo, whereas the structurally similar 2,4-diamino-7-phenylpteridine is completely inactive as a diuretic. This functional divergence is explicitly documented in a comparative in vivo rat model [1].
| Evidence Dimension | Diuretic Activity (In Vivo Sodium Excretion) |
|---|---|
| Target Compound Data | Mean 2-hour sodium excretion increased from 2.43 meq/kg (control) to 5.27 meq/kg at an oral dose of 100 mg/kg. |
| Comparator Or Baseline | 2,4-Diamino-7-phenylpteridine (complete lack of diuretic activity) |
| Quantified Difference | 117% increase in sodium excretion for the target compound vs. 0% increase (inactive) for the comparator. |
| Conditions | Oral administration in a rat model; sodium and potassium excretion measured over 2 hours. |
Why This Matters
This demonstrates a binary functional divergence based on the 4-hydroxy vs. 2,4-diamino substitution pattern, making 7-Phenyl-pteridin-4-ol the requisite compound for nonkaliuretic diuretic research.
- [1] Abbott Laboratories. (1980). US Patent No. 4,183,934. Washington, DC: U.S. Patent and Trademark Office. View Source
